![molecular formula C7H13N3O2S B1434118 2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide CAS No. 70785-14-7](/img/structure/B1434118.png)
2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide
Overview
Description
2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide, also known as HET0016, is a selective inhibitor of 20-HETE synthesis. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
Scientific Research Applications
Antiproliferative and Antioxidant Activities : This compound, along with related copper (II) coordination compounds, has been synthesized and evaluated for its antiproliferative properties against cancer cell lines such as HeLa and RD. These compounds have demonstrated significant antioxidant and selective antiproliferative activities towards cancer cells. Furthermore, their toxicity has been assessed using Daphnia magna bioassay, showing a direct toxic evaluation of these compounds (Garbuz et al., 2021).
Biological Evaluation for Cancer Treatment : In another study, the same set of compounds was evaluated for their antiproliferative properties towards cancer cell lines, including RD and HeLa, and a normal cell line MDCK. The study revealed that these compounds have higher efficiency in anticancer activity compared to Doxorubicin, a standard cancer treatment, as indicated by lower IC50 values towards cancer cells and higher selectivity indexes. The compounds also exhibited high antioxidant effects and low toxicity on Daphnia magna (Gulea et al., 2022).
Synthesis and Characterization in Different Applications : Various studies have focused on the synthesis and characterization of derivatives of this compound for potential applications in medicinal chemistry. These include the development of antibacterial and antifungal agents, analysis of their structural properties using techniques like X-ray diffraction, and exploration of their potential pharmacological activities (Fakhar et al., 2018).
Potential in Antimicrobial Activities : Derivatives of this compound have been synthesized and assessed for their antimicrobial activities. For instance, novel derivatives were found to exhibit significant antibacterial and antifungal activities, sometimes matching the effectiveness of standard antimicrobial agents (Helal et al., 2013).
Exploration in Various Chemical Reactions and Synthesis Techniques : Research has also delved into the utilization of this compound in different chemical reactions and synthesis techniques, which have broader implications in pharmaceutical and chemical research. This includes studies on efficient synthesis methods, reaction kinetics, and exploration of new compounds with potential therapeutic applications (Dou et al., 2013).
properties
IUPAC Name |
1-(2-hydroxypropanoylamino)-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-3-4-8-7(13)10-9-6(12)5(2)11/h3,5,11H,1,4H2,2H3,(H,9,12)(H2,8,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHHLBIFTROZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



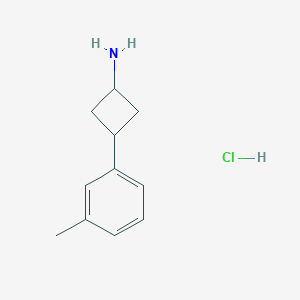
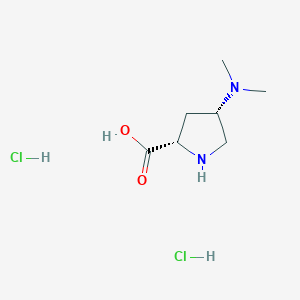
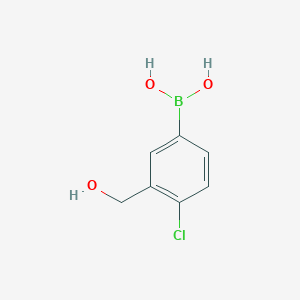
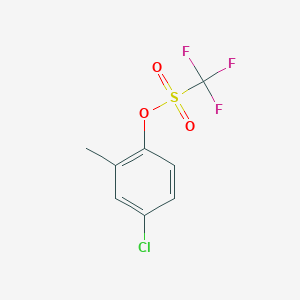
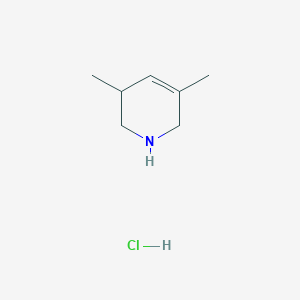
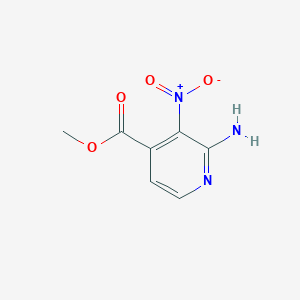
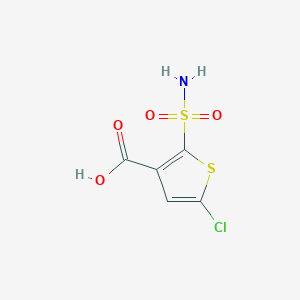
![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)
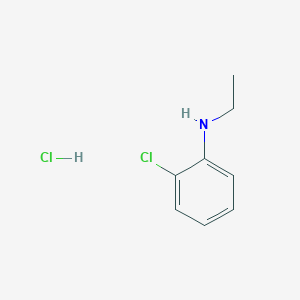
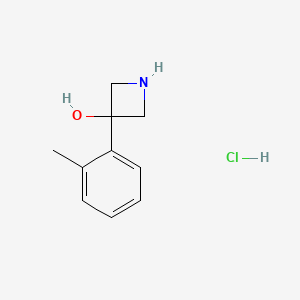
![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
![5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1434053.png)
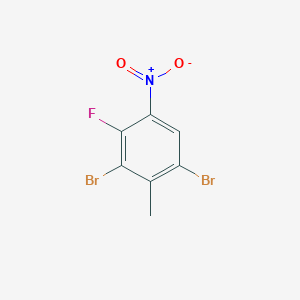
![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)